Lipophilicity (XLogP3) Compared to ISX-9: Implications for Membrane Permeability and Solubility
The target compound exhibits an XLogP3 of 1.3, which is notably lower than the neuronal differentiation inducer ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide), which has a computed XLogP3 of approximately 2.1 [1]. This 0.8 log unit reduction in lipophilicity is predicted to significantly enhance aqueous solubility and reduce non-specific protein binding, while still maintaining sufficient membrane permeability for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide): XLogP3 ~2.1 |
| Quantified Difference | Δ -0.8 log units (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A lower logP can provide superior developability profiles, including reduced off-target binding and improved solubility, which are critical factors for researchers selecting a lead-like scaffold for further optimization.
- [1] PubChem Compound Summaries: CID 71787788 (XLogP3=1.3) and ISX-9 (CID 6440617, XLogP3=2.1). National Center for Biotechnology Information, 2026. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
